![molecular formula C20H15F2NOS B3955399 N-(2,4-difluorophenyl)-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3955399.png)
N-(2,4-difluorophenyl)-2-phenyl-2-(phenylthio)acetamide
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2-phenyl-2-(phenylthio)acetamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DFP-10825 is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. Due to its potential therapeutic applications, DFP-10825 has been extensively studied in recent years.
Wirkmechanismus
DFP-10825 inhibits N-(2,4-difluorophenyl)-2-phenyl-2-(phenylthio)acetamide by binding to the active site of the enzyme, thereby preventing the degradation of endocannabinoids. This results in an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body, which activate the cannabinoid receptors CB1 and CB2 and produce various physiological effects.
Biochemical and physiological effects:
DFP-10825 has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various animal models. It has also been shown to reduce the development of tolerance to opioids and to enhance the efficacy of opioids in pain management.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DFP-10825 in lab experiments include its potency and selectivity for N-(2,4-difluorophenyl)-2-phenyl-2-(phenylthio)acetamide, its ability to increase the levels of endocannabinoids in the body, and its potential therapeutic applications in various diseases. The limitations of using DFP-10825 in lab experiments include its relatively high cost, its potential toxicity, and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For research on DFP-10825 include the development of more potent and selective N-(2,4-difluorophenyl)-2-phenyl-2-(phenylthio)acetamide inhibitors, the investigation of its potential therapeutic applications in various diseases, the determination of its safety and efficacy in humans, and the exploration of its interactions with other drugs and compounds.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been studied for its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and depression. The inhibition of N-(2,4-difluorophenyl)-2-phenyl-2-(phenylthio)acetamide by DFP-10825 leads to an increase in the levels of endocannabinoids in the body, which are known to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-phenyl-2-phenylsulfanylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NOS/c21-15-11-12-18(17(22)13-15)23-20(24)19(14-7-3-1-4-8-14)25-16-9-5-2-6-10-16/h1-13,19H,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIBSFYRVLUJKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.